ソフォラフラバノンG

概要

説明

Sophoraflavanone G (SG) is a flavonoid compound isolated from Sophora flavescens . It is known to possess a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antimalarial, and antiproliferative effects . It is also a volatile phytoncide, released into the atmosphere, soil, and groundwater by members of the Sophora genus .

Synthesis Analysis

Sophoraflavanone G is a major pharmacological component found in the root tissues of Sophora flavescens . The biosynthesis of alkaloids and flavonoids in Sophora flavescens has been studied using metabolome and transcriptome analysis . A total of 52 and 39 transcripts involved in alkaloid and flavonoid syntheses have been found, respectively .Molecular Structure Analysis

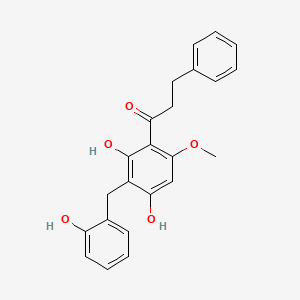

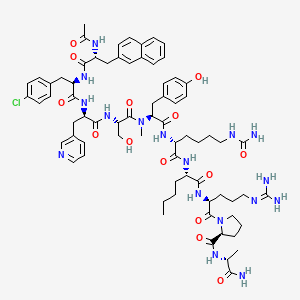

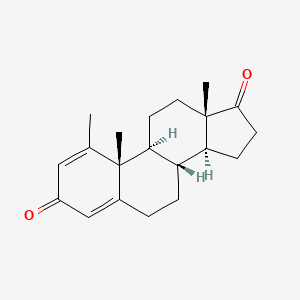

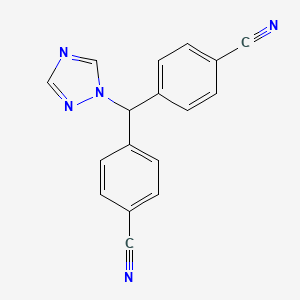

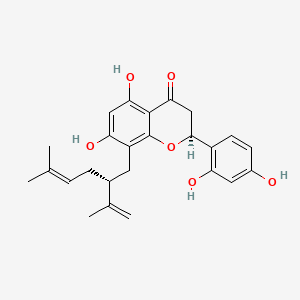

Sophoraflavanone G is a tetrahydroxyflavanone having a structure of naringenin bearing an additional hydroxyl substituent at position 2’ as well as a (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl (lavandulyl) substituent at position 8’ .Chemical Reactions Analysis

Sophoraflavanone G is involved in various biochemical reactions. It has been found to inhibit the drug transport function of ABCG2 by interacting with residues within the transmembrane substrate-binding pocket of ABCG2 . It also reduces the fluidity of cellular membranes .Physical And Chemical Properties Analysis

Sophoraflavanone G has a molecular formula of C25H28O6 and a molar mass of 424.49 g/mol . Its density is 1.266±0.06 g/cm, and it has a melting point of 173-175℃ .科学的研究の応用

抗炎症および抗腫瘍特性

ソフォラフラバノンGは、ソフォラフラベセンスから単離され、抗炎症および抗腫瘍の生物活性特性を持つことがわかっています . ヒト乳がん細胞および白血病細胞のアポトーシスを促進することが示されています .

アレルギー性気道炎症の治療

研究によると、this compoundは、マウス喘息モデルにおけるTh2応答と酸化ストレスを抑制することにより、アレルギー性気道炎症を改善できることが示されています . 喘息マウスの肺における気道過敏性、好酸球浸潤、杯細胞過形成、気道炎症を有意に軽減しました .

破骨細胞形成の阻害

This compoundは、MAPK / NF-κBシグナル伝達経路を介してRANKL誘導性破骨細胞形成を阻害することがわかっています . これは、骨量の減少と骨密度の低下を特徴とする一般的な慢性骨代謝疾患である骨粗鬆症の治療における可能性を示唆しています .

抗がん特性

がん細胞では、this compoundは、ホジキンリンパ腫におけるSTATタンパク質のチロシンリン酸化と、固形がん細胞におけるSTAT3のチロシンリン酸化を阻害しました . また、多発性骨髄腫細胞における核因子-κB(NF-κB)シグナル伝達を阻害しました .

抗菌作用

This compoundは、金黄色ブドウ球菌に対するゲンタマイシンの抗菌作用を増強することがわかっています . これは、この細菌に対する併用療法におけるこの化合物の可能な利用を示唆しています .

抗マラリア、抗菌、抗ウイルス、および抗酸化活性

This compoundは、抗マラリア、抗菌、抗ウイルス、および抗酸化活性を持つことが知られています . また、リポ多糖で処理したRAW細胞における一酸化窒素とプロスタグランジンE2の産生を阻害します .

胃保護作用

This compoundを含むフラボノイドは、胃保護作用を持つことがわかっています . それらは、抗分泌、細胞保護、および抗酸化剤として作用します .

消化性潰瘍の治療

This compoundは、フラボノイドとして、消化性潰瘍のより効果的な治療に治療の可能性があるとされています . それは、H. ピロリ に関連する消化性潰瘍の抑制または調節のための新しい選択肢となる可能性があります。

作用機序

Sophoraflavanone G, also known as Vexibinol, is a flavonoid compound derived from the Sophora genus . It has been recognized for its anti-inflammatory and anti-tumor properties .

Target of Action

Sophoraflavanone G primarily targets Cyclooxygenase-1 (COX-1) , Cyclooxygenase-2 (COX-2) , and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response by producing prostaglandins and leukotrienes, which are lipid compounds involved in inflammation and immune responses .

Mode of Action

Sophoraflavanone G interacts with its targets by inhibiting their activity . By suppressing COX-1, COX-2, and 5-LOX, it reduces the production of inflammatory mediators such as prostaglandins and leukotrienes . This leads to a decrease in inflammation and a potential reduction in tumor growth .

Biochemical Pathways

Sophoraflavanone G affects several biochemical pathways. It inhibits the MAPK/NF-κB signaling pathway , which plays a key role in the inflammatory response and is involved in the regulation of cell differentiation and apoptosis . By inhibiting this pathway, Sophoraflavanone G can reduce inflammation and potentially inhibit tumor growth .

Pharmacokinetics

In silico studies suggest that it has good skin permeability and indications for gastrointestinal absorption . These properties could influence its bioavailability and effectiveness when administered orally or topically .

Result of Action

The action of Sophoraflavanone G leads to several molecular and cellular effects. It has been shown to reduce airway hyper-responsiveness, eosinophil infiltration, goblet cell hyperplasia, and airway inflammation in asthmatic mice . It also promotes apoptosis in human breast cancer cells and leukemia cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYVAQQLDYTHCL-CMJOXMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243345 | |

| Record name | Vexibinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97938-30-2 | |

| Record name | Sophoraflavanone G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vexibinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097938302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vexibinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。